molecular formula C9H12NNaO2S B1452034 Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate CAS No. 1221722-48-0

Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate

Cat. No. B1452034
M. Wt: 221.25 g/mol
InChI Key: FWEHHLQBWRQDDN-UHFFFAOYSA-M
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Description

Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate (TBTA) is a synthetic compound that has been used in various scientific research applications. TBTA is an organosulfur compound with a molecular formula of C8H12N2O2S. It is a white, crystalline solid that is soluble in water and has a melting point of 178-180°C. TBTA has been used in a variety of scientific research applications, including biochemistry, physiology, and organic chemistry.

Scientific Research Applications

Thiazole Derivatives

  • Application Summary : Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . They appear in the bacitracin, penicillin antibiotics , and various synthetic drugs as short-acting sulfa drug sulfathiazole . Also, they are used as an antidepressant drug (pramipexole) , antiulcer agent (nizatidine) , anti-inflammatory drug (meloxicam) , HIV/AIDS drug (ritonavir) , and cancer treatment drug (tiazofurin) .
  • Methods of Application/Experimental Procedures : The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .
  • Results/Outcomes : Thiazoles have wide range of applications in the field of drug design and discovery . They have shown to have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Thiazole Derivatives

  • Application Summary : Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug). It has been observed over the years that thiazole derivatives have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .
  • Methods of Application/Experimental Procedures : The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .
  • Results/Outcomes : Thiazoles have wide range of applications in the field of drug design and discovery . They have shown to have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Thiazole Derivatives

  • Application Summary : Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug). It has been observed over the years that thiazole derivatives have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .
  • Methods of Application/Experimental Procedures : The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .
  • Results/Outcomes : Thiazoles have wide range of applications in the field of drug design and discovery . They have shown to have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

properties

IUPAC Name

sodium;2-(4-tert-butyl-1,3-thiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S.Na/c1-9(2,3)6-5-13-7(10-6)4-8(11)12;/h5H,4H2,1-3H3,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEHHLQBWRQDDN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate
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Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate
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Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate
Reactant of Route 4
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Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate
Reactant of Route 5
Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate
Reactant of Route 6
Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate

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